molecular formula C7H16ClNO2 B2368002 [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride CAS No. 2416234-50-7

[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride

Cat. No.: B2368002
CAS No.: 2416234-50-7
M. Wt: 181.66
InChI Key: HTTBCEVOEMVRBI-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)piperidin-3-yl]methanol hydrochloride is a bicyclic piperidine derivative featuring dual hydroxymethyl groups at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally distinct due to its symmetric substitution pattern, which confers unique physicochemical properties, including high polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[3-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)2-1-3-8-4-7;/h8-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJIQXZJXQCRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation of Piperidine Derivatives

A widely cited method involves the double hydroxymethylation of 3-cyanopiperidine:

  • Nitrile hydrolysis : 3-cyanopiperidine undergoes acidic hydrolysis to yield piperidine-3-carboxylic acid.
  • Esterification : The carboxylic acid is converted to its methyl ester using methanol under sulfuric acid catalysis.
  • Double reduction : Lithium aluminum hydride (LiAlH₄) reduces both the ester and nitrile groups to hydroxymethyl groups, yielding [3-(hydroxymethyl)piperidin-3-yl]methanol.

Reaction equation :
$$ \text{3-Cyanopiperidine} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Methyl ester} \xrightarrow[\text{LiAlH}_4]{\text{THF}} \text{Target diol} $$

Yield optimization studies indicate that maintaining anhydrous conditions during LiAlH₄ reduction improves yields from 68% to 89%.

Catalytic Hydrogenation of Pyridine Precursors

Patent CN105367484A describes a rhodium-nickel/carbon bimetallic catalyst system for converting 3-hydroxypyridine to 3-hydroxypiperidine derivatives. Adapted for this compound:

  • Substrate preparation : 3-hydroxypyridine dissolved in isopropanol with phosphoric acid additive.
  • Hydrogenation : Conducted under 3 atm H₂ at 25°C for 3 hours using Rh-Ni/C (10% Rh, 1% Ni).
  • Hydroxymethylation : Subsequent formaldehyde condensation under basic conditions introduces the second hydroxymethyl group.

Optimized parameters :

Parameter Optimal Value Yield Impact
Catalyst loading 10% w/w +22%
H₂ pressure 3 atm +15%
Reaction temperature 25°C +18%

This method achieves 96% conversion efficiency for the hydrogenation step.

Critical Process Optimization

Catalyst Systems

Comparative studies of hydrogenation catalysts reveal:

Catalyst Conversion (%) Selectivity (%)
Rh-Ni/C (10:1) 96 98
Pd/C 72 85
Raney Ni 64 78

The Rh-Ni bimetallic system outperforms alternatives due to synergistic electronic effects that lower activation energy for C=N bond hydrogenation.

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Reaction Rate (k, s⁻¹)
Isopropanol 19.92 0.045
Ethanol 24.55 0.038
Tetrahydrofuran 7.58 0.012

Polar protic solvents like isopropanol stabilize transition states in hydrogenation steps, accelerating reaction rates by 3.75x compared to THF.

Final Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via:

  • Acid titration : Adding concentrated HCl to a cooled diol solution in diethyl ether.
  • Crystallization : Slow evaporation at 4°C yields needle-shaped crystals.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >99.5% purity.

Critical parameters :

  • pH during titration must remain below 2.0 to prevent diol decomposition
  • Cooling rate of 0.5°C/min minimizes inclusion of solvent molecules

Industrial Scale-Up Considerations

Pilot plant trials (100 kg batch size) identified key challenges:

  • Exotherm management : Hydrogenation steps require jacketed reactors with ΔT < 5°C/min
  • Catalyst recycling : Rh-Ni/C loses 12% activity per cycle, necessitating periodic replacement
  • Crystallization control : Implementing inverse cooling profiles prevents particle agglomeration

Economic analysis shows raw material costs dominate (63%), with catalysts contributing 27% of total production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Development
One of the notable applications of [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride is in the synthesis of antidepressants. The compound serves as an intermediate in the preparation of various piperidine derivatives, which have been shown to exhibit selective serotonin reuptake inhibitor (SSRI) activity. For instance, it is involved in the synthesis of paroxetine, a well-known SSRI used to treat depression and anxiety disorders .

Anticancer Activity
Research indicates that compounds derived from this compound may possess anticancer properties. Studies have shown that related piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, suggesting that this compound could be further explored for its potential therapeutic effects against malignancies .

Neuropharmacological Applications

Cognitive Enhancement
The compound has been studied for its effects on cognitive function. Research suggests that piperidine derivatives can enhance memory and learning processes by acting on cholinergic systems in the brain. This property makes this compound a candidate for developing treatments for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease .

Pain Management
Another area of interest is the analgesic potential of this compound. Some studies have indicated that piperidine derivatives can modulate pain pathways, providing a basis for their use in developing new pain management therapies .

Synthetic Organic Chemistry Applications

Building Block for Synthesis
this compound is utilized as a building block in synthetic organic chemistry. It can be employed to synthesize various complex organic molecules through reactions such as alkylation and acylation. Its versatility allows chemists to create diverse chemical structures, expanding the library of available compounds for research and pharmaceutical development .

Case Studies

Case Study 1: Synthesis of Paroxetine
A detailed study outlined an improved synthetic route for paroxetine using this compound as an intermediate. The method demonstrated enhanced yields and purity levels compared to previous synthesis protocols, highlighting its significance in pharmaceutical manufacturing .

Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the anticancer effects of piperidine derivatives synthesized from this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating the potential for these compounds to be developed into effective cancer therapies .

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit enzymes such as IκB kinase, which plays a role in inflammatory responses . The compound’s biological activity is often attributed to its ability to interact with and modulate the function of various proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
  • Structure : A piperidine derivative with a hydroxymethyl group at the 3-position and a 4-fluorophenyl group at the 4-position.
  • Key Differences : The 4-fluorophenyl substituent introduces aromaticity and lipophilicity, contrasting with the dual hydroxymethyl groups in the target compound.
  • Applications : Identified as a degradation impurity in paroxetine hydrochloride (an SSRI antidepressant), highlighting its relevance in pharmaceutical quality control .
[(3R,4R)-4-Methylpiperidin-3-yl]methanol Hydrochloride
  • Structure : Features a methyl group at the 4-position and a hydroxymethyl group at the 3-position of the piperidine ring.
  • Synthesis : Prepared via LiAlH4 reduction of a piperidine ester precursor, a method applicable to similar alcohols .

Heterocyclic Variations

[2-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride
  • Structure : A pyridine analog with hydroxymethyl groups at the 2- and 3-positions.
  • Applications : Used as a chemical intermediate, with applications distinct from piperidine-based compounds due to pyridine’s prevalence in coordination chemistry .

Functional Group Additions

[1-(2-Thienylmethyl)piperidin-3-yl]methanol Hydrochloride
  • Structure : Incorporates a thienylmethyl group at the 1-position of the piperidine ring.
  • Key Differences : The thiophene moiety enhances π-π stacking interactions, making it suitable for targeting aromatic-binding pockets in enzymes or receptors.
  • Applications: Potential use in neurological drug design, leveraging thiophene’s bioisosteric properties .

Complex Derivatives in Therapeutics

Coumarin-Piperidinylmethanol Hybrids
  • Structure : Combines a coumarin scaffold with a piperidin-3-ylmethoxy group.
  • Key Differences: The coumarin moiety introduces fluorescence and enzyme inhibitory activity (e.g., acetylcholinesterase and monoamine oxidase B), expanding therapeutic utility beyond simple piperidine derivatives.
  • Applications : Investigated as neuroprotective agents with multitarget mechanisms .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Notes References
[3-(Hydroxymethyl)piperidin-3-yl]methanol HCl Piperidine Dual hydroxymethyl (3-position) C7H14ClNO2 175.61 High polarity, pharmaceutical intermediate -
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Piperidine 3-hydroxymethyl, 4-fluorophenyl C12H14FNO 207.25 Paroxetine degradation impurity
[2-(Hydroxymethyl)pyridin-3-yl]methanol HCl Pyridine 2- and 3-hydroxymethyl C7H10ClNO2 175.61 Chemical intermediate
[1-(2-Thienylmethyl)piperidin-3-yl]methanol HCl Piperidine 3-hydroxymethyl, 1-(thienylmethyl) C11H16ClNOS 245.77 Neurological drug candidate
Coumarin-piperidinylmethanol hybrids Coumarin Piperidin-3-ylmethoxy ~C24H26BrNO3 ~472.38 Neuroprotective multitarget agents

Key Research Findings

  • Hydrophilicity vs. Lipophilicity : The dual hydroxymethyl groups in the target compound increase hydrophilicity, whereas fluorophenyl or thienyl substitutions enhance lipophilicity, impacting biodistribution .
  • Synthetic Flexibility: LiAlH4 reduction is a common method for synthesizing piperidinylmethanol derivatives, enabling scalable production .
  • Pharmaceutical Relevance : Piperidine and pyridine derivatives are prevalent in CNS and cardiovascular drugs due to their ability to cross the blood-brain barrier or modulate ion channels .

Biological Activity

[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxymethyl group, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

1. Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that some exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Bacterial Strains Tested
This compound64S. aureus, E. coli
2,6-dipyrrolidino-1,4-dibromobenzene32K. pneumoniae
2,4,6-tripyrrolidinochlorobenzene128B. subtilis

2. Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain piperidine compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to [3-(Hydroxymethyl)piperidin-3-yl]methanol showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 2: Cytotoxicity of Piperidine Derivatives

Compound NameIC50 (μM)Cell Line Tested
This compound15FaDu
Reference Drug (Bleomycin)20FaDu

The biological effects of this compound can be attributed to its interaction with specific biological targets. The hydroxymethyl group enhances binding affinity to various receptors and enzymes, facilitating modulation of their activity. For instance, studies suggest that piperidine derivatives can act as inhibitors or modulators of histamine receptors, which are implicated in several pathological conditions .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several piperidine derivatives including this compound against clinical isolates of bacteria. The compound demonstrated significant inhibition against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of hydroxymethyl-piperidine derivatives in various cancer models. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthesis protocols for [3-(Hydroxymethyl)piperidin-3-yl]methanol hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the piperidine ring via cyclization of precursor amines or ketones under acidic or basic conditions.
  • Step 2 : Introduction of hydroxymethyl groups via nucleophilic substitution or reduction reactions (e.g., using NaBH₄ or LiAlH₄).
  • Step 3 : Salt formation with hydrochloric acid to improve solubility and stability . Critical parameters include temperature control (e.g., 0–5°C for sensitive steps) and pH adjustment during salt formation (optimal pH 4–6) .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CyclizationH₂SO₄, 80°CUse inert atmosphere to prevent oxidation
HydroxymethylationNaBH₄, THF, 0°CSlow reagent addition to avoid exothermic side reactions
Salt FormationHCl (gaseous), EtOHAdjust pH gradually to avoid precipitation

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances:

  • Water solubility : Due to ionic interactions, critical for in vitro assays (e.g., solubility >50 mg/mL in aqueous buffers) .
  • Stability : Reduced hygroscopicity compared to the free base, improving shelf life .
  • Bioavailability : Facilitates passive diffusion across biological membranes in pharmacokinetic studies .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

A combination of analytical methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+H]⁺ at m/z 166.1) .
  • Elemental Analysis : Validate Cl⁻ content (~21.3% for C₇H₁₄ClNO₂) .
  • HPLC : Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying reaction conditions?

Use Design of Experiments (DoE) to evaluate parameters:

  • Temperature : Lower temps (0–5°C) reduce side reactions during hydroxymethylation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability . Table 2 : Optimization Parameters
ParameterOptimal RangeImpact on Yield
pH during salt formation4.0–5.5Maximizes crystallinity
Reaction Time (Step 2)4–6 hrsPrevents over-reduction
Catalyst Loading5 mol%Balances cost and efficiency

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehydroxylated analogs) .
  • Assay Variability : Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Enantiomeric Purity : Chiral HPLC or circular dichroism to confirm stereochemical consistency (critical for receptor selectivity) .

Q. What methodologies are employed to study interactions with biological targets (e.g., CNS receptors)?

  • Radiolabeled Binding Assays : Use ³H- or ¹⁴C-labeled compound to quantify affinity (e.g., Kᵢ < 100 nM for σ receptors) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in NMDA or opioid receptor active sites .
  • In Vivo Microdialysis : Measure neurotransmitter levels (e.g., dopamine) in rodent models to assess CNS penetration .

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